N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a synthetic small molecule featuring a tetrahydroquinolin core substituted with an ethyl group at the 1-position and a 4-fluorobenzamide moiety at the 6-position. Structural determination of such compounds often employs crystallographic tools like SHELX software, which has been pivotal in refining small-molecule structures since its inception .
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-2-21-16-9-8-15(11-13(16)5-10-17(21)22)20-18(23)12-3-6-14(19)7-4-12/h3-4,6-9,11H,2,5,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPECGKCRIYJIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline, is synthesized through a cyclization reaction involving aniline derivatives and ethyl acetoacetate under acidic conditions.
Amidation Reaction: The quinoline derivative is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.
Substitution: The fluorobenzamide moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinolin Core
The tetrahydroquinolin scaffold is a common pharmacophore in medicinal chemistry. Key analogs include:
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide (CAS 954609-03-1)
- Substituents : 1-benzyl (bulky aromatic group) and 2,4-difluorobenzamide.
- Molecular Weight : 392.4 g/mol.
- The 2,4-difluoro substitution on the benzamide introduces stronger electron-withdrawing effects, which may enhance binding affinity but reduce solubility .
(E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
- Substituents: 4-fluorobenzyl on an indolinone scaffold.
- Activity Metric : Reported value of 5.503 (unclear context, possibly pIC50 or logP).
- Key Differences: Replacement of tetrahydroquinolin with indolinone and substitution of benzamide with acetamide alters hydrogen-bonding capacity and lipophilicity. The 4-fluorobenzyl group mirrors the target’s 4-fluorobenzamide but in a distinct position .
Benzamide Substituent Modifications
4-Fluorobenzamide vs. 2,4-Difluorobenzamide
- Solubility : The 4-fluoro group may offer better aqueous solubility than 2,4-difluoro due to reduced symmetry and dipole moment .
Comparison with Nitro- and Ethoxy-Substituted Analogs
- 4-Nitrobenzyl Derivative : Displays a higher activity metric (5.928), suggesting electron-withdrawing nitro groups enhance target engagement but may compromise pharmacokinetics due to polarity .
- 4-Ethoxybenzyl Derivative : Lower activity (5.171) highlights the detrimental impact of electron-donating groups on efficacy, likely due to reduced electrostatic interactions .
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a compound belonging to the class of tetrahydroquinoline derivatives. Its unique molecular structure suggests potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Structure and Synthesis
The compound features a tetrahydroquinoline ring with an ethyl and carbonyl group, linked to a 4-fluorobenzamide moiety. The synthesis typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine under reflux conditions in solvents like dichloromethane or toluene .
This compound is believed to exert its biological effects primarily through enzyme inhibition. It binds to specific active sites on target enzymes, disrupting their function and thereby influencing various biological pathways. This interaction can lead to significant therapeutic effects against diseases such as cancer and infections .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity by inhibiting key enzymes involved in cell proliferation. For instance, studies have shown that related tetrahydroquinoline derivatives can inhibit the activity of NADH:ubiquinone oxidoreductase (Complex I), leading to reduced ATP production and increased apoptosis in cancer cells .
Antiviral Activity
Preliminary investigations suggest that this compound may also possess antiviral properties. Similar compounds have demonstrated inhibitory effects against viruses like influenza A and Coxsackievirus B3. The mechanism is thought to involve disruption of viral replication processes .
Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, this compound may exhibit anti-inflammatory effects. Research has indicated that related compounds can modulate immune responses and reduce pro-inflammatory cytokine production .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
